2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Polymerization Kinetics and Mechanisms
Research by Cho et al. (1999) investigated the polymerization kinetics of a structurally similar compound, 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, revealing insights into the polymerization mechanisms via a dihydrothiophene intermediate. This study contributes to understanding the polymerization behavior of thiophene derivatives, which is crucial for developing new polymeric materials with desired properties (Cho et al., 1999).
Anticancer Activities
Atta and Abdel-Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and explored their anticancer activities. Their work demonstrates the potential of thiophene derivatives in developing novel anticancer agents, highlighting the relevance of chemical modifications to enhance biological activity (Atta & Abdel-Latif, 2021).
Antimicrobial and Docking Studies
Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, offering insights into their antimicrobial potential and molecular interactions. This research underscores the importance of thiophene derivatives as prospective antimicrobial agents and their mechanism of action at the molecular level (Talupur et al., 2021).
Novel Synthetic Routes and Molecular Rearrangements
Research on the synthesis of thiophene derivatives and their subsequent rearrangements contributes to the fundamental understanding of chemical reactivity and provides new pathways for synthesizing complex organic molecules. For instance, the work by Abu-El-Halawa et al. (2008) on the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones via intramolecular cyclization processes reveals novel synthetic strategies and the potential for developing new chemical entities with specific properties (Abu-El-Halawa et al., 2008).
Electrochromic Properties and Molecular Engineering
Lucas et al. (2003) discussed the synthesis of dithienylcyclopentene optical molecular switches, illustrating the application of thiophene derivatives in developing materials with light-induced switching properties. This area of research opens up possibilities for using thiophene-based compounds in smart materials and nanotechnology applications (Lucas et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
Thiophene derivatives, in general, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to summarize the affected biochemical pathways. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
As a thiophene derivative, it may share some of the biological activities common to this class of compounds .
Future Directions
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS2/c11-7-3-6(8(12)17-7)9(15)14-10-5(4-13)1-2-16-10/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYJPOCKZOGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.